N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
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Description
“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide” is a derivative of quinazolin-4-one . Quinazolin-4-one derivatives have been synthesized with the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents .
Synthesis Analysis
The synthesis of quinazolin-4-one derivatives involves the coupling of anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates. These undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .Molecular Structure Analysis
The chemical structures of these compounds are elucidated by techniques such as FT-IR, 1H-NMR, and mass spectroscopy . For example, the IR spectrum of one such compound showed peaks at 3431 cm−1 (NH), 3059 cm−1 (Ar–CH), 2943 cm−1 (CH3–CH), 1735 cm−1 (C=O quinazoline), 1648 cm−1 (C=O amide), 1534 cm−1 (CH=N), and 1072 cm−1 (C–O–C) .Chemical Reactions Analysis
Quinazolinone derivatives exhibit reactivity at the 2-methyl group and the 3-amino group. They can undergo electrophilic substitution, oxidation, reduction, and reactions with metal ions. They can also participate in Mannich reactions and cycloaddition reactions .Mechanism of Action
While the specific mechanism of action for “N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide” is not mentioned in the sources, quinazolinone derivatives are known to exhibit analgesic, anti-inflammatory, and antimicrobial activities . The mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs), a related class of compounds, is closely related to their ability to inhibit both isoforms of the enzyme cyclooxygenase (COX), which catalyzes the conversion of arachidonic acid to prostaglandin H2 .
Future Directions
properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-18-16-9-4-3-8-15(16)17(22)20(11)14-7-5-6-13(10-14)19-12(2)21/h3-10H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUZPFBMOBNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
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